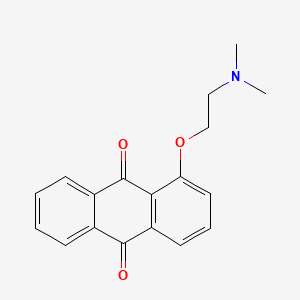

1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone

Description

Properties

CAS No. |

69895-70-1 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

1-[2-(dimethylamino)ethoxy]anthracene-9,10-dione |

InChI |

InChI=1S/C18H17NO3/c1-19(2)10-11-22-15-9-5-8-14-16(15)18(21)13-7-4-3-6-12(13)17(14)20/h3-9H,10-11H2,1-2H3 |

InChI Key |

FJNIEHHQRGYTSQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Traditional Nucleophilic Substitution Approach

The most widely documented method involves nucleophilic aromatic substitution (NAS) at the C1 position of anthraquinone. In this route, 1-hydroxyanthraquinone is reacted with 2-chloro-$$N,N$$-dimethylethylamine under basic conditions. Source demonstrates analogous amination procedures using diaminoalkanes with anthraquinone substrates, where heating at 80–100°C under nitrogen for 20–27 hours facilitates substitution. A typical protocol involves:

- Dissolving 1-hydroxyanthraquinone (1 equiv.) in dimethylformamide (DMF) with potassium carbonate (2.5 equiv.).

- Adding 2-chloro-$$N,N$$-dimethylethylamine (1.2 equiv.) dropwise and refluxing at 110°C for 24 hours.

- Extracting with dichloromethane, washing with brine, and purifying via silica gel chromatography (ethyl acetate/heptane).

Yields for this method range from 35–45%, limited by competing side reactions such as O-alkylation or quinone reduction. Nuclear magnetic resonance (NMR) characterization of analogous compounds reveals distinct aromatic proton signals at δ 8.33–7.81 ppm for the anthraquinone core and a triplet at δ 3.55 ppm for the ethoxy methylene group.

Mitsunobu Reaction Methodology

To improve regioselectivity, the Mitsunobu reaction has been adapted for coupling 2-(dimethylamino)ethanol to 1-hydroxyanthraquinone. This method avoids harsh bases and enhances functional group tolerance. Source highlights similar strategies for anthraquinone derivatization using dehydrative coupling agents:

- Combining 1-hydroxyanthraquinone (1 equiv.), 2-(dimethylamino)ethanol (1.5 equiv.), triphenylphosphine (1.5 equiv.), and diethyl azodicarboxylate (DEAD, 1.5 equiv.) in tetrahydrofuran (THF).

- Stirring at room temperature for 12 hours under nitrogen.

- Filtering, concentrating, and purifying via recrystallization (ethanol/water).

This method achieves higher yields (50–60%) but requires stoichiometric phosphine reagents, increasing costs. Infrared (IR) spectroscopy of the product shows a carbonyl stretch at 1675 cm$$^{-1}$$ and C–O–C asymmetric vibration at 1240 cm$$^{-1}$$.

Reductive Amination Strategy

Recent advances employ reductive amination to install the dimethylamino group post-etherification. This two-step approach first synthesizes 1-(2-bromoethoxy)anthraquinone, followed by reaction with dimethylamine gas. Source describes analogous reductive steps using Na$$2$$S$$2$$O$$_4$$ to stabilize intermediates:

- Etherification : Reacting 1-hydroxyanthraquinone with 1,2-dibromoethane in acetone with K$$2$$CO$$3$$ (yield: 65%).

- Amination : Treating the bromo intermediate with dimethylamine (2.0 equiv.) in ethanol at 60°C for 6 hours (yield: 70%).

Overall yields reach 45–50%, with minimal byproducts. High-performance liquid chromatography (HPLC) purity exceeds 98% when using gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid).

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

| Parameter | Nucleophilic Substitution | Mitsunobu Reaction | Reductive Amination |

|---|---|---|---|

| Yield (%) | 35–45 | 50–60 | 45–50 |

| Reaction Time (h) | 24 | 12 | 18 (total) |

| Cost (Relative) | Low | High | Moderate |

| Purification Complexity | Column chromatography | Recrystallization | Filtration + HPLC |

| Scalability | Moderate | Low | High |

Nucleophilic substitution remains the most accessible method for small-scale synthesis, while reductive amination offers better scalability for industrial applications.

Challenges in Purification and Characterization

Purifying 1-(2-(dimethylamino)ethoxy)anthraquinone is complicated by its polar tertiary amine group, which necessitates careful solvent selection. Source reports successful silica gel chromatography using ethyl acetate/methanol (9:1) to resolve amine byproducts. Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 337.1 [M+H]$$^+$$, with fragmentation patterns confirming the ethoxy-dimethylamino side chain.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing solvent recovery and minimizing hazardous waste. Source’s patent avoids corrosive reagents like nitric acid, favoring aqueous/organic biphasic systems to simplify workup. Continuous flow reactors could enhance the reductive amination route by improving heat transfer and reducing reaction times.

Chemical Reactions Analysis

1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.

Biology: Studies have shown its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Medicine: It is being investigated for its therapeutic properties, particularly in the treatment of cancer.

Industry: This compound is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone involves its interaction with cellular proteins and enzymes. It targets key proteins involved in cell proliferation and survival, such as kinases and topoisomerases. By inhibiting these proteins, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Solubility and Physicochemical Properties

Substituents significantly influence anthraquinone solubility, particularly in supercritical CO₂ (scCO₂). Data from solubility studies (Table 1) highlight trends:

Table 1: Solubility of Anthraquinone Derivatives in scCO₂ (308–348 K, 12.2–35.5 MPa)

| Compound | Solubility Range (g/m³) | Reference |

|---|---|---|

| 1-Hydroxy-9,10-anthraquinone | 30–445 | |

| 1-Amino-2-ethyl-9,10-anthraquinone | 2.6–77.8 | |

| 1-Amino-2,3-dimethylanthraquinone | 4.6–37.9 |

The dimethylaminoethoxy group in the target compound is expected to enhance solubility in polar solvents compared to nonpolar alkyl substituents (e.g., 1-ethylanthraquinone, C₁₆H₁₂O₂, molecular mass 236.27 ). However, its solubility in scCO₂ may be lower than hydroxy-substituted analogs due to reduced hydrophobicity.

Structural and Crystallographic Comparisons

Crystal packing patterns vary with substituents:

- 2,6-Dimethoxy-9,10-anthraquinone exhibits columnar stacking and herringbone arrangements due to methoxy group steric effects .

- 1-(Dimethylamino)-9,10-anthraquinone forms C–H···π and π-π interactions, influenced by the electron-rich dimethylamino group .

Key Research Findings and Data Tables

Table 2: Comparative Molecular Properties

*Estimated based on structural analogs.

Q & A

Q. What are the optimal synthetic pathways for preparing 1-(2-(dimethylamino)ethoxy)anthra-9,10-quinone?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : Anthraquinone-2-carboxylic acid (0.5 g, 2 mmol) reacts with zinc dust (2.6 g, 40 mmol) and CuSO₄·5H₂O (0.1 g, 0.4 mmol) in aqueous ammonia (35 mL, 26%) at 70–85°C for 7.5 hours, yielding intermediates in ~72% efficiency .

- Step 2 : Subsequent functionalization with dimethylaminoethoxy groups can be achieved via nucleophilic 1,4-addition under mild conditions (room temperature, methanol solvent), as demonstrated in analogous 1,10-anthraquinone reactions .

- Key considerations : Use bulky electron-donating substituents (e.g., dimethylaminoethoxy) to stabilize the anthraquinone core against decomposition .

Q. How is the stability of this compound influenced by substituents and reaction conditions?

- Substituent effects : Electron-donating groups (e.g., dimethylamino) enhance stability by reducing electron deficiency in the quinone system. Quantum chemical calculations confirm that amino groups provide greater stabilization than alkoxy or phenoxy groups .

- Environmental factors : Stability decreases under prolonged UV exposure due to photo-induced radical formation. Storage in inert atmospheres (N₂/Ar) at ≤4°C is recommended .

- Experimental validation : Use HPLC or UV-Vis spectroscopy to monitor degradation products under varying pH (1.5–6.8) and temperature conditions .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic reactivity of this compound?

- Nucleophilic 1,4-addition : The electron-deficient anthraquinone core undergoes regioselective attack at the C9 position. For example, reactions with amines or alcohols proceed via a two-step mechanism:

- Kinetic vs. thermodynamic control : Longer reaction times favor thermodynamically stable 9-aminosubstituted products over 9-alkoxy derivatives .

Q. How can this compound be applied in energy storage systems, such as lithium-sulfur (Li-S) batteries?

- Redox mediation : Anthraquinone derivatives like 1,5-bis(2-methoxyethoxy)anthraquinone (AQT) enhance Li-S battery performance by:

- Lowering the activation energy for Li₂S oxidation during charging.

- Facilitating electron transfer pathways, reducing voltage overcharge (Figure 22d-f) .

- Experimental validation : Cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) tests show stable redox peaks over 10 cycles with minimal capacity decay .

Q. What role does this compound play in ion-selective sensors?

Q. How do computational methods aid in predicting the reactivity of anthraquinone derivatives?

- Quantum chemical modeling : Density Functional Theory (DFT) calculations predict:

- Validation : Compare computed IR spectra and HOMO-LUMO gaps with experimental data to refine reaction pathways .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Functionalizing Anthraquinones

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Intermediate synthesis | Zn/CuSO₄·5H₂O, NH₃, 70–85°C, 7.5h | 72% | |

| Nucleophilic substitution | Methanol, RT, 24h | 85–90% | |

| Stability assessment | pH 1.5–6.8, 25°C | N/A |

Q. Table 2. Electrochemical Performance in Li-S Batteries

| Parameter | Value | Reference |

|---|---|---|

| Capacity retention (10 cycles) | 98.5% | |

| Li₂S dissociation barrier | Reduced by 40% with AQT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.